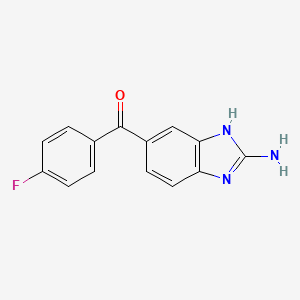

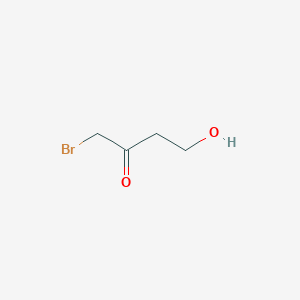

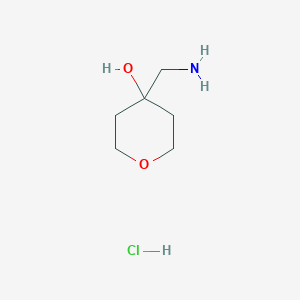

![molecular formula C24H18BrN B1374979 N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine CAS No. 503299-24-9](/img/structure/B1374979.png)

N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine” is a complex organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . The compound has a molecular weight of 233.10 . It is also known as 4-Bromobiphenyl .

Synthesis Analysis

The synthesis of similar compounds has been reported via Suzuki cross-coupling reactions . In one study, a variety of imine derivatives were synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields (58–72%) .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the linear formula C6H5C6H4Br . The compound is also known as 4-Bromobiphenyl .

Chemical Reactions Analysis

The compound can react with oxidizing materials . It has been reported that 4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .

Physical and Chemical Properties Analysis

The compound is a solid and has a boiling point of 310 °C and a melting point of 82-86 °C . It is insoluble in water . It is also soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether .

Scientific Research Applications

Synthesis and Biological Activities

- N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine derivatives have been synthesized and evaluated for their biological activities. These compounds demonstrate potential as trypanocide agents, with relatively low acute toxicities. Their effectiveness against Trypanosoma cruzi and their inhibitory effects on the growth of Escherichia coli have been studied (Conti et al., 1996).

Synthetic Routes and Transformations

- Research on the synthesis of similar compounds, including 4-bromo-1,1':4',1"-terphenyl, has been conducted. These studies provide insights into the possible synthetic routes and the transformations involved in creating structurally related compounds (Chukhajian et al., 2020).

In Vitro Toxicity Evaluation

- The in vitro toxicity of N,N-dimethyl-2-propen-1-amines isomers, which include compounds similar to this compound, has been evaluated. This includes assessing their trypanocidal activities and measuring various toxicity endpoints in cell cultures (Oliveira et al., 1999).

Electromediated Synthesis

- Tris(4-bromophenyl)amine, a related compound, has been used as an effective electron transfer mediator for the indirect oxidation of amines. This research highlights the potential applications of these compounds in synthetic chemistry (Pletcher & Zappi, 1989).

Antimycobacterial Activities

- Derivatives of 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-propen-1-amine have been synthesized and tested for their antimycobacterial activities. These studies provide insights into the potential use of these compounds in combating Mycobacterium infections (de Souza et al., 2002).

Optoelectronic Device Synthesis

- N,N-Diarylthiophen-2-amine units, which are structurally related to this compound, are of great interest for the synthesis of optoelectronic devices. This highlights the relevance of such compounds in the development of new technological materials (Chmovzh & Rakitin, 2021).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and can cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Properties

IUPAC Name |

N-(4-bromophenyl)-N,4-diphenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN/c25-21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDFEVPHXYRVDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)

![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)

![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)